2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid
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Overview
Description
2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid is an organic compound known for its unique chemical structure and properties It is a derivative of benzoic acid, featuring a dihexylamino group and a hydroxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid typically involves the reaction of 4-(dihexylamino)-2-hydroxybenzoyl chloride with benzoic acid under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzoic acid derivatives with different functional groups.
Scientific Research Applications
2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid: Similar structure but with diethylamino instead of dihexylamino group.
4-(Diethylamino)benzoic acid: Lacks the hydroxybenzoyl group but contains the diethylamino group.
Diethylamino hydroxybenzoyl hexyl benzoate: Contains a hexyl ester group instead of the carboxylic acid group
Uniqueness
2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the dihexylamino group enhances its lipophilicity, potentially improving its interaction with lipid membranes and biological targets .
Properties
CAS No. |
86191-36-8 |
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Molecular Formula |
C26H35NO4 |
Molecular Weight |
425.6 g/mol |
IUPAC Name |
2-[4-(dihexylamino)-2-hydroxybenzoyl]benzoic acid |
InChI |
InChI=1S/C26H35NO4/c1-3-5-7-11-17-27(18-12-8-6-4-2)20-15-16-23(24(28)19-20)25(29)21-13-9-10-14-22(21)26(30)31/h9-10,13-16,19,28H,3-8,11-12,17-18H2,1-2H3,(H,30,31) |
InChI Key |
RZXXOJRLHRHSTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O |
Origin of Product |
United States |
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